molecular formula C14H14ClNO B8586787 2-Benzyloxy-5-chlorobenzylamine

2-Benzyloxy-5-chlorobenzylamine

Cat. No. B8586787
M. Wt: 247.72 g/mol
InChI Key: SVIONFOZDQGJPP-UHFFFAOYSA-N
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Patent
US07825126B2

Procedure details

Compounds 72 and 73 were synthesized through a Sonogashira-type reaction in high yield using CuI and (Ph3P)PdCl2 as catalysts. Sonogashira et al., Tet. Lett. 1975, 4467-4470. For the preparation of both 5-chloro-2-benzyloxybenzylamine 76 and 5-chloro-2-(aminocarbonylmethyloxy)benzylamine 80, 5-chloro-2-hydroxybenzamide 74 was used as starting material. Compound 74 was treated with benzyl bromide in the presence of K2CO3 in N,N-dimethylformamide to obtain 5-chloro-2-benzyloxybenzamide 75 in 98% yield. Finally, the amide 75 was reduced to the corresponding amine 76 with LiAlH4 in tetrahydrofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
(Ph3P)PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:6]([CH:9]=1)[CH2:7][NH2:8].ClC1C=CC([O:27]CC(N)=O)=C(C=1)CN.ClC1C=CC(O)=C(C=1)C(N)=O.C(Br)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>[Cu]I.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[C:6]([CH:9]=1)[C:7]([NH2:8])=[O:27] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(CN)C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(CN)C1)OCC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)N)C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)N)C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Step Four
Name
(Ph3P)PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)N)C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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